(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Overview
Description
“(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as MOM sulfonate boronic acid. It has gained attention in scientific research due to its unique chemical properties.
Synthesis Analysis
The synthesis of boronic acids often involves the use of boronic esters. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “this compound” is C8H11BO6S . The molecular weight is 246.05 g/mol . The InChI code is 1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used in Suzuki reactions, which are organic reactions classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .Mechanism of Action
Mode of Action
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is a type of boronic acid, which are commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway in synthetic chemistry . This reaction is used to create carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Advantages and Limitations for Lab Experiments
MSPBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to store and handle. In addition, MSPBA is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation.
However, MSPBA also has several limitations for laboratory experiments. It is a relatively slow-acting reagent, meaning that it may take several hours for the reaction to be completed. In addition, MSPBA is sensitive to light and moisture, meaning that it must be stored and handled carefully.
Future Directions
There are several potential future directions for the use of MSPBA. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and proteins. In addition, MSPBA could be used in the synthesis of polymers and other materials, such as nanomaterials and biomaterials. Finally, MSPBA could be used in the development of new drugs, such as antibiotics and anti-cancer drugs.
Scientific Research Applications
MSPBA is widely used in scientific research, especially in the fields of biochemistry and synthetic chemistry. In biochemistry, MSPBA is used as a substrate for the enzymatic synthesis of polysaccharides and as a reactant in the enzymatic synthesis of polysaccharides and other polymers. In addition, MSPBA is used as a catalyst in the synthesis of polysaccharides, polymers, and other materials. In synthetic chemistry, MSPBA is used as a reagent for the synthesis of a wide range of compounds, including drugs, polymers, and polysaccharides.
properties
IUPAC Name |
(2-methoxy-5-methoxysulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFAZGMUKULOQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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